molecular formula C8H9BrO2 B144562 2-Bromo-1,4-dimethoxybenzene CAS No. 25245-34-5

2-Bromo-1,4-dimethoxybenzene

Cat. No.: B144562
CAS No.: 25245-34-5
M. Wt: 217.06 g/mol
InChI Key: DWCGNRKFLRLWCJ-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dimethoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159052. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Sulfur-functionalized Benzoquinones

2-Bromo-1,4-dimethoxybenzene has been utilized in the synthesis of sulfur-containing quinone derivatives. A study demonstrated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the production of various bromination products, including 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. This compound was subsequently converted into new sulfur-functionalized quinones (Aitken et al., 2016).

Oxidation to Benzoquinones

Another application of this compound is in the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones. This process can be controlled to achieve either bromination or oxidative demethylation, or both, providing fine-tuned control over the reaction outcomes (Kim et al., 2001).

Synthesis of Deuterium Labeled Phenethylamine Derivatives

In the field of analytical chemistry, this compound has been used in the synthesis of deuterium-labeled phenethylamine derivatives. These derivatives are important for use as internal standards in gas chromatography-mass spectrometry (GC-MS) assays, demonstrating the compound's utility in precise analytical methods (Xu & Chen, 2006).

PTP1B Inhibitory Activity

The compound has also been linked to the synthesis of molecules with potential therapeutic applications. For instance, 4,5-Bis(2-bromo-4,5-dihydroxy-benzyl)-1,2-benzenediol, derived from a reaction involving this compound, showed inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting potential in treating type 2 diabetes mellitus (Zhi-qiang, 2011).

Use in Redox Flow Batteries

In the field of energy storage, a highly soluble dimethoxybenzene derivative was synthesized for use as a redox shuttle in overcharge protection of secondary lithium batteries. This application is crucial in enhancing the safety and efficiency of lithium batteries, with this compound playing a key role in the development of these materials (Feng et al., 2007).

Safety and Hazards

When handling 2-Bromo-1,4-dimethoxybenzene, it is recommended to avoid all personal contact, including inhalation. Use in a well-ventilated area, avoid contact with moisture and incompatible materials. When handling, do not eat, drink or smoke. Keep containers securely sealed when not in use .

Properties

IUPAC Name

2-bromo-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCGNRKFLRLWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067070
Record name Benzene, 2-bromo-1,4-dimethoxy-
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25245-34-5
Record name 1-Bromo-2,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25245-34-5
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Record name Benzene, 2-bromo-1,4-dimethoxy-
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Record name 25245-34-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159052
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Record name Benzene, 2-bromo-1,4-dimethoxy-
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Record name Benzene, 2-bromo-1,4-dimethoxy-
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Record name 2-bromo-1,4-dimethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 2-Bromo-1,4-dimethoxybenzene be utilized in polymer synthesis?

A: this compound serves as a crucial starting material for synthesizing poly(oxy-1,4-phenylene) (POP) macromonomers. [] The process involves an Ullmann reaction with potassium 4-bromophenolate, yielding α-(2,5-dimethoxyphenyl)-ω-bromooligo-(oxy-1,4-phenylene). This intermediate can be further modified to introduce functionalities suitable for polycondensation reactions, ultimately leading to the creation of novel polymers like liquid-crystalline graft copolymers. []

Q2: Can you explain the role of this compound in aryne reactions and discuss any observed regioselectivity?

A: this compound acts as a precursor to generate reactive aryne intermediates. [, ] These arynes can undergo nucleophilic attack by various species, including primary and secondary amines, alkanethiols, and even alcanenitriles. [] Interestingly, reactions with hetarylacetonitriles under specific conditions predominantly yield rearranged 2-hetarylmethyl-3,4,5,6-tetramethylbenzonitriles via a tandem addition-rearrangement pathway, highlighting the influence of substituents on aryne reactivity and reaction pathway selectivity. []

Q3: Are there alternative synthetic routes to compounds typically accessed via this compound aryne chemistry?

A: While this compound provides a common route to aryne intermediates, research indicates that alternative haloarenes like 1-chloro-2,5-dimethylbenzene, 2-bromo-4-methylanisole, bromobenzene, 2-bromoanisole, and even 1,2-dibromo-3,4,5,6-tetramethylbenzene can participate in similar aryne reactions. [] This suggests the possibility of achieving desired target molecules through different starting materials and reaction conditions, potentially impacting factors like yield, regioselectivity, and overall synthetic efficiency.

Q4: What are the analytical techniques used to characterize this compound and its derivatives?

A: While specific analytical techniques employed are not explicitly mentioned in the provided abstracts, it is standard practice to utilize a combination of spectroscopic methods for characterization. These likely include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm the molecular weight of the synthesized compounds. []

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